5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-1,2,4-triazole
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Overview
Description
5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole: is a heterocyclic compound that features both azetidine and triazole rings. These structural motifs are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these rings in a single molecule makes it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of azetidine-3-ol as a starting material, which is then reacted with a suitable triazole precursor under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis routes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the compound. The exact details of these methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
- 3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride
Uniqueness
What sets 5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole apart from similar compounds is its unique combination of azetidine and triazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H16N4O |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C9H16N4O/c1-7(2)13-9(11-6-12-13)5-14-8-3-10-4-8/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
KWXGKVZWRUGCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)COC2CNC2 |
Origin of Product |
United States |
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